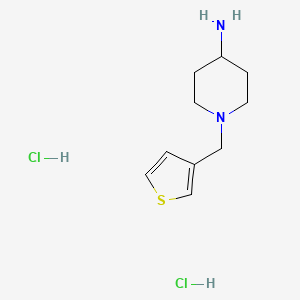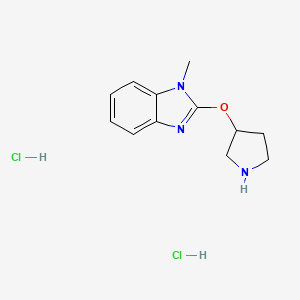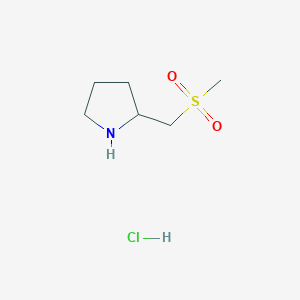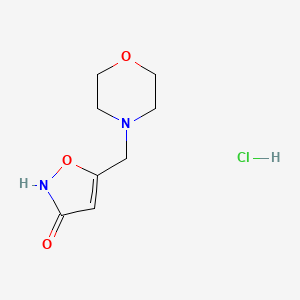
5-(chlorodifluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
5-(Chlorodifluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CDMPCA) is a synthetic organic compound that has been used in a variety of scientific applications. It is a colorless solid with a molecular weight of 250.6 g/mol and is soluble in water and organic solvents. CDMPCA is an important building block for the synthesis of other compounds and has been used in research applications, such as enzyme inhibition and protein-ligand binding studies.
Applications De Recherche Scientifique
Fluorescence Microscopy
5-(Chlorodifluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid: can be utilized in fluorescence microscopy, a technique that has become a powerful tool for cell biology. It provides insights into the physiology of living cells at subcellular levels, enabling the study of protein location, motility, and other phenomena such as ion transport and metabolism .
Diagnostic Research
This compound may serve as a fluorophore in diagnostic research, particularly in the detection and quantitation of nucleic acids or proteins. Its properties could be beneficial for real-time polymerase chain reaction (RT-PCR), next-generation sequencing, and microarray technologies .
Analytical Chemistry
In analytical chemistry, the compound’s fluorescent properties can be harnessed for the rapid detection of chemical substances. It could be integrated into the development of sensing agents and materials for detecting ions, organic small molecules, and biomacromolecules .
Biomedical Applications
The compound could be used to develop long-wavelength fluorescent probes for in vivo biomedical applications, such as fluorescence-guided disease diagnosis and theranostics, which combine therapy with diagnostics .
Molecular Sensing
As a part of molecular sensors, this compound could be involved in the detection of biological and disease-relevant events at the cellular level, providing a tool for basic biological studies and clinical translation .
Research on Cellular Processes
The compound’s potential as a fluorescent probe makes it suitable for studying important physiological and pathological processes at the cellular level, including apoptosis, endocytosis, and gerontology .
Super-Resolution Imaging
With advancements in super-resolution imaging, the compound could be used to break the diffraction limit, allowing for the observation of cellular structures at resolutions previously unattainable .
Development of Fluorogenic Prodrugs
In pharmaceutical research, the compound could be part of the synthesis of fluorogenic prodrugs, which become fluorescent upon metabolization, aiding in drug monitoring and targeted therapy .
Propriétés
IUPAC Name |
5-[chloro(difluoro)methyl]-1,3-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF2N2O2/c1-3-4(6(13)14)5(7(8,9)10)12(2)11-3/h1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPGOZUVJYLLKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)C(F)(F)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chlorodifluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride](/img/structure/B1473428.png)
![4-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene hydrochloride](/img/structure/B1473429.png)




![3-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1473436.png)
![4-methyl-3-[(pyrrolidin-2-ylmethyl)sulfanyl]-4H-1,2,4-triazole hydrochloride](/img/structure/B1473437.png)
![2-(2-[(4-Fluorophenyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1473438.png)


